8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride - 2060053-10-1

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride

Catalog Number: EVT-2863569
CAS Number: 2060053-10-1
Molecular Formula: C14H20Cl3N3
Molecular Weight: 336.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperazinyl-quinoline derivatives are a class of organic compounds characterized by the presence of both a piperazine ring and a quinoline moiety within their structure. These molecules have garnered significant interest in scientific research, particularly in medicinal chemistry, due to their diverse biological activities [, , , , , , , , , , , ]. They are often explored as potential therapeutic agents for various diseases, including cancer, bacterial infections, and neurological disorders.

Synthesis Analysis
  • Nucleophilic Substitution: This approach involves reacting a substituted quinoline bearing a suitable leaving group (e.g., chlorine) with a piperazine derivative. This reaction is often carried out in the presence of a base like triethylamine [, ].
  • Cyclization Reactions: Some derivatives are synthesized via intramolecular cyclization reactions. For instance, reacting a hydrazonoyl chloride with a substituted piperazine followed by cyclization mediated by polyphosphoric acid can yield substituted cinnolines bearing a piperazinyl-quinoline moiety [].
  • Multi-Component Reactions: Certain derivatives can be synthesized using multi-component reactions, offering a more efficient and atom-economical approach [].
  • Microwave-Assisted Synthesis: This technique has been employed to expedite the synthesis of piperidinyl-quinoline acylhydrazones, showcasing its utility in preparing these derivatives [, ].
Molecular Structure Analysis

The molecular structure of piperazinyl-quinoline derivatives has been extensively studied using various spectroscopic techniques like NMR (1H and 13C), IR, and mass spectrometry [, , , , , , , , , , , , , ]. These analyses provide insights into the connectivity, conformation, and electronic properties of the molecules. X-ray crystallography has also been employed to elucidate the three-dimensional structures of some derivatives, revealing crucial information about their spatial arrangement and intermolecular interactions [, , , , , , , ].

Mechanism of Action
  • Receptor Binding: Many derivatives exhibit biological activity by binding to specific receptors, such as serotonin receptors (5-HT1A, 5-HT2A, 5-HT3) [, , , ], dopamine D2 receptors [, ], and α-adrenoceptors []. The binding affinity and selectivity towards these receptors contribute to their therapeutic potential for treating various neurological and cardiovascular disorders.
  • Enzyme Inhibition: Some derivatives act as enzyme inhibitors. For example, specific piperazinyl-quinoline structures demonstrate potent inhibitory activity against cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), making them promising candidates for Alzheimer's disease treatment [, ]. Similarly, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, suggesting potential anticancer applications [].
  • DNA Intercalation: Certain derivatives possess planar aromatic rings that facilitate intercalation between DNA base pairs []. This interaction disrupts DNA replication and transcription, ultimately leading to cell death, a mechanism often exploited in anticancer drug development.
Physical and Chemical Properties Analysis
  • Solubility: These compounds often exhibit limited aqueous solubility, necessitating the use of organic solvents or the introduction of solubilizing groups during synthesis [, , ].
  • Lipophilicity: Lipophilicity plays a crucial role in determining their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion []. Modifications to the core structure and substituents can be made to optimize lipophilicity for desired pharmacological profiles.
  • Stability: The stability of these derivatives under different conditions (e.g., pH, temperature, light) is crucial for their storage and applications [].
Applications
  • Drug Discovery: The diverse biological activities exhibited by these derivatives make them attractive candidates for developing novel therapeutics [, , , , , , , , , , , ]. They have been investigated for their potential in treating various diseases, including:
    • Cancer: Some derivatives exhibit antiproliferative activity against various cancer cell lines, attributed to their ability to inhibit specific enzymes involved in cell cycle regulation or through DNA intercalation [, ].
    • Bacterial Infections: Certain derivatives possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibiotics [, , , ].
    • Neurological Disorders: Several derivatives exhibit high affinity for various serotonin and dopamine receptors, making them potential candidates for treating neurological disorders like depression, anxiety, schizophrenia, and Alzheimer's disease [, , , , , , , ].
    • Cardiovascular Diseases: Some derivatives have shown promising anti-arrhythmic and hypotensive activities, indicating their potential for treating cardiovascular diseases [].
  • Material Science: The ability of piperazinyl-quinoline derivatives to form complexes with metal ions makes them valuable building blocks for synthesizing novel materials with tailored properties [, ].
  • Catalysis: Metal complexes of these derivatives have shown promise as catalysts in various organic reactions, highlighting their potential in synthetic chemistry [].

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

  • Compound Description: This compound is a hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Its structure has been compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium Chloride Monohydrate

  • Compound Description: This compound is a fluorinated analog of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid Derivatives

  • Compound Description: This series of compounds represents N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid. These derivatives were synthesized and tested for their antibacterial activity. [, ]

7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

  • Compound Description: This molecule underwent DFT optimization and analysis for chemical activity parameters, molecular electrostatic potential, Fukui function, and nonlinear optical properties. Its potential as an optical material and charge transfer interactions with DNA bases were also examined. []

9-Methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl Oxime (12)

  • Compound Description: This compound demonstrated significant antiproliferative activity against various cancer cell lines (Hela, SKHep, MDA-MB-231, and H1299). It also exhibited potent DNA intercalating ability. []

5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives

  • Compound Description: This series of novel compounds was synthesized from 4-piperazine and 5-chloromethyl-8-quinolinol. Their antibacterial activity against Gram-positive and Gram-negative bacteria was evaluated. []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o)

  • Compound Description: Identified as a novel PI3K/mTOR dual inhibitor, this compound showed promising antiproliferative activity against SW620 and HeLa cells and exhibited favorable pharmacokinetic properties in vivo. []

3-Phenylsulfonyl-8-piperazin-1-yl-quinolines

  • Compound Description: This series of compounds exhibit affinity for the 5-HT6 receptor. Several methods for their synthesis have been described. []

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: The crystal structure of this compound has been determined. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: Discovered through structure-based drug design, HTL22562 acts as a CGRP receptor antagonist, demonstrating high potency, selectivity, metabolic stability, and solubility. []

3-Nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine Tartrate (TG-6)

  • Compound Description: This compound showed protective effects against myocardial ischemia-reperfusion injury in rats, improving cardiac function and reducing myocardial infarction area. []
  • Compound Description: This newly synthesized organic inhibitor demonstrated effective corrosion inhibition on mild steel in acidic environments. []

4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline

  • Compound Description: This quinoline derivative displayed aromatase inhibitory activity in vivo, showing potential as a lead compound for developing new aromatase inhibitors. []

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: This compound, also known as peribedil, features a pyrimidine ring connected to a piperazine ring via a (1,3-benzodioxol-5-yl)methyl linker. Its crystal structure has been analyzed, revealing details about its conformation and intermolecular interactions. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: This compound exhibits potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, showing potential as a multikinase inhibitor. []

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: The crystal structure of this compound has been elucidated, revealing an intramolecular hydrogen bond and intermolecular interactions involving C-H⋯O, C-H⋯F, and π-π stacking. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound contains a piperazine ring linked to a complex structure featuring a quinoline ring system. Its crystal structure has been analyzed, revealing a chair conformation for the piperazine ring and various intermolecular interactions. []
  • Compound Description: These novel 1,8-naphthyridine-3-carboxylic acid analogs were synthesized and evaluated for their 5-HT3 receptor antagonism and antidepressant-like activity. Notably, compound 7a displayed potent 5-HT3 receptor antagonism with a pA2 value of 7.6. []

5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic Acid

  • Compound Description: Developed as a potential PET ligand for studying glutamatergic neurotransmission, this compound exhibits a high affinity for the NMDA receptor's glycine binding site (Ki = 12 nM). Its radiosynthesis and biodistribution kinetics have been studied in rats. []

(Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides

  • Compound Description: This series of quinoline thiosemicarbazones, incorporating a piperidine moiety, were synthesized via a microwave-assisted approach and evaluated for their anti-Alzheimer's potential through cholinesterase inhibition. Several derivatives exhibited potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

[O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione

  • Compound Description: This compound, abbreviated as [11C]MPT, represents a promising PET tracer for imaging 5-HT1A receptors in the central nervous system. It acts as a selective 5-HT1A agonist and has demonstrated specific binding in brain regions rich in 5-HT1A receptors. []

6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

  • Compound Description: This series of compounds was synthesized as potential antifungal agents and characterized for their antitumor, antibacterial, and antifungal properties. []

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine and 4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-Dioxide

  • Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized and characterized, serving as potential intermediates for synthesizing PI3K/mTOR inhibitors. []

4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines Derivatives

  • Compound Description: These quinoline derivatives, substituted at position 4 with a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group and at position 2 with various groups, were synthesized and investigated as potential sorbitol dehydrogenase inhibitors. []

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is a selective CDK4/6 inhibitor. Different solid forms, including the crystalline free base, have been investigated for their potential in treating cell proliferative diseases, such as cancer. []

[O‐methyl‐11C]4‐[3‐[4‐(2‐methoxyphenyl)‐piperazin‐1‐yl]propoxy]‐4‐aza‐tricyclo[5.2.1.02,6]dec‐8‐ene‐3,5‐dione

  • Compound Description: Synthesized and evaluated as a potential PET ligand for the 5-HT1A receptor, this compound demonstrated high affinity for the receptor but exhibited unfavorable in vivo characteristics, rendering it unsuitable for clinical PET studies. []

1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline

  • Compound Description: This compound, identified as a decarboxylated impurity in lomefloxacin injections, features a quinoline ring system substituted with a methylpiperazine moiety at position 7. []

8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one Chloroform 0.25-Solvate

  • Compound Description: This compound, existing as a chloroform solvate, comprises a quinoline ring system linked to a piperidine ring via a (4'-fluoro-[1,1'-biphenyl]-4-yl)methyl bridge. Its crystal structure reveals details about its conformation, including a chair conformation for the piperidine ring and various intermolecular interactions. []

2-[(8-Hydroxy-1-quinolin-5-yl)methyl]-1H-1,2-benzothiazole-3-(2H)-one-1,1-dioxide

  • Compound Description: This ligand, derived from N-hydroxymethyl saccharin and 8-hydroxy quinoline, was used to synthesize metal complexes with Cu2+, Mn2+, Co2+, Zn2+, and Ni2+, which were then characterized and evaluated for their biological activity. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: This novel compound, TZB-30878, exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. It has demonstrated potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []

6-Bromo-2-((4-(2,3-dichlorophenyl))piperazine-1-yl)methyl)-3-(8-hydroxyquinoline-5-yl)-3-quinazolin-4-one

  • Compound Description: This ligand, featuring a quinazolinone core, was synthesized along with its Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) chelates. These compounds were characterized and investigated for their antifungal activity. []

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives

  • Compound Description: These arylpiperazine derivatives, featuring a pyrrolidin-2-one moiety, were synthesized and evaluated for their pharmacological activities, including anti-arrhythmic, hypotensive, and α-adrenolytic effects. [, ]

8-Methoxy-4-methyl-quinoline Derivatives

  • Compound Description: These quinoline derivatives, substituted at the 2-position with either azetidinyl or thiazolidinyl moieties, were synthesized and evaluated for their antibacterial activity against various bacterial strains. []

7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ)

  • Compound Description: This quinoline-based photolabile protecting group (PPG) was developed for cysteine residues in peptides and proteins. The PPZQ group can be readily introduced via late-stage modification and efficiently removed through photolysis in aqueous solutions. Its compatibility with radical desulfurization makes it suitable for various ligation strategies, including native chemical ligation (NCL) and expressed protein ligation (EPL). []

3-[(8-Butoxyquinolin-2-yl)methyl]-1-(pyridin-2-ylmethyl)-1H-imidazol-3-ium Hexafluoridophosphate

  • Compound Description: The crystal structure of this compound, comprising a quinoline ring system, an imidazolium ring, and a pyridine ring, has been determined. The structure reveals the spatial arrangement of these rings and the presence of intermolecular interactions. []

1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one

  • Compound Description: The crystal structure of this compound, which contains a quinoline ring system linked to a pyridone ring through a methylene bridge, has been analyzed. The structural analysis highlights the planarity of the quinoline ring system and the dihedral angle between the quinoline and pyridone rings. []

2-[(8-Hydroxy-1-quinolin-5-yl)methyl]-1H-isoindole-1,3(2H)dione

  • Compound Description: This ligand, incorporating a quinoline and an isoindoledione moiety, was utilized to synthesize metal complexes with Cu(II), Ni(II), Co(II), and Mn(II). These complexes were characterized and evaluated for their antibacterial and antifungal activities. []

N-[(4-Arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione Derivatives

  • Compound Description: This series of compounds, containing arylpiperazine moieties linked to spirocyclic systems, was synthesized and evaluated for their anticonvulsant activity. In addition to their antiseizure properties, their affinity for serotonin receptors (5-HT1A and 5-HT2A) was also determined. []

Properties

CAS Number

2060053-10-1

Product Name

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline;trihydrochloride

Molecular Formula

C14H20Cl3N3

Molecular Weight

336.69

InChI

InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H

InChI Key

BUJAVHFLNUNUQC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.